N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-3,4-dimethylbenzamide
N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-3,4-dimethylbenzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0919305
InChI:
InChI=1S/C22H20N2O3/c1-15-10-11-17(13-16(15)2)21(25)24-20(14-19-9-6-12-27-19)22(26)23-18-7-4-3-5-8-18/h3-14H,1-2H3,(H,23,26)(H,24,25)/b20-14-
SMILES:
CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC3=CC=CC=C3)C
Molecular Formula:
C22H20N2O3
Molecular Weight:
360.4 g/mol
N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-3,4-dimethylbenzamide
CAS No.:
Cat. No.: VC0919305
Molecular Formula: C22H20N2O3
Molecular Weight: 360.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H20N2O3 |
|---|---|
| Molecular Weight | 360.4 g/mol |
| IUPAC Name | N-[(Z)-3-anilino-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-3,4-dimethylbenzamide |
| Standard InChI | InChI=1S/C22H20N2O3/c1-15-10-11-17(13-16(15)2)21(25)24-20(14-19-9-6-12-27-19)22(26)23-18-7-4-3-5-8-18/h3-14H,1-2H3,(H,23,26)(H,24,25)/b20-14- |
| Standard InChI Key | CDSFEWDTZXSSMO-ZHZULCJRSA-N |
| Isomeric SMILES | CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NC3=CC=CC=C3)C |
| SMILES | CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC3=CC=CC=C3)C |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC3=CC=CC=C3)C |
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